molecular formula C22H21N3O3S B11195909 3-(4-Ethoxyphenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(4-Ethoxyphenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11195909
M. Wt: 407.5 g/mol
InChI Key: BOSRVKVGUNNMSX-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that features a unique structure combining an oxadiazole ring, a thiazole ring, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the thiazole ring, followed by the introduction of the oxadiazole ring. The ethoxyphenyl groups are then attached through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The ethoxyphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

3-(4-Ethoxyphenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-5-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole
  • 3-(4-Chlorophenyl)-5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

Uniqueness

3-(4-Ethoxyphenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The combination of the oxadiazole and thiazole rings also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5-[[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C22H21N3O3S/c1-3-26-17-9-5-15(6-10-17)19-14-29-21(23-19)13-20-24-22(25-28-20)16-7-11-18(12-8-16)27-4-2/h5-12,14H,3-4,13H2,1-2H3

InChI Key

BOSRVKVGUNNMSX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)OCC

Origin of Product

United States

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